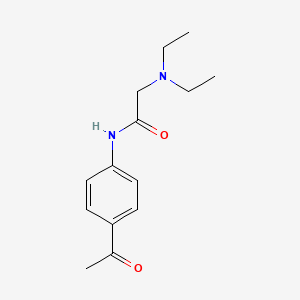

Acetanilide, 4'-acetyl-2-diethylamino-

Description

Acetanilide, 4'-acetyl-2-diethylamino- (IUPAC: 2-(diethylamino)-N-(4-acetylphenyl)acetamide), is an acetanilide derivative with a diethylamino group at the 2-position and an acetyl group at the 4'-position of the benzene ring. Its molecular formula is C₁₄H₂₁N₂O₂, and its molecular weight is 249.33 g/mol (calculated based on structural analogs from and ). This compound shares structural similarities with other acetanilide derivatives, such as paracetamol and phenacetin, but its pharmacological and metabolic profiles are distinct due to its unique substituents.

Properties

CAS No. |

54017-10-6 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(diethylamino)acetamide |

InChI |

InChI=1S/C14H20N2O2/c1-4-16(5-2)10-14(18)15-13-8-6-12(7-9-13)11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,18) |

InChI Key |

AEBZWEDCCVUBBL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-acetyl-2-diethylamino-, typically involves the acetylation of 2-(diethylamino)aniline. The reaction is carried out using acetic anhydride as the acetylating agent. The general reaction can be represented as follows:

C6H4(N(C2H5)2)NH2+(CH3CO)2O→C6H4(N(C2H5)2)NHCOCH3+CH3COOH

This reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of Acetanilide, 4’-acetyl-2-diethylamino-, involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-acetyl-2-diethylamino-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetyl and diethylamino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

Acetanilide, 4’-acetyl-2-diethylamino-, has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its analgesic and antipyretic properties.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-acetyl-2-diethylamino-, involves its interaction with specific molecular targets. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors. The acetyl and diethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

- Paracetamol and Phenacetin : The para-substituents (-OH in paracetamol, -OCH₂CH₃ in phenacetin) enhance analgesic activity compared to unsubstituted acetanilide .

- 4'-Acetyl-2-diethylamino-: The diethylamino group introduces steric bulk and lipophilicity, which may reduce water solubility compared to paracetamol but improve membrane permeability .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Activities and Metabolism

Key Findings :

- Acetanilide is metabolized primarily to N-acetyl-p-aminophenol (paracetamol), which mediates its analgesic effects .

- The diethylamino group in 4'-acetyl-2-diethylamino- may inhibit hepatic enzymes like those involved in hexobarbital metabolism, similar to SKF 525-A .

- Unlike phenacetin, which is metabolized to paracetamol, the acetyl and diethylamino substituents in 4'-acetyl-2-diethylamino- could lead to unique metabolites with uncharacterized toxicity .

Table 3: Toxicological Data

Key Observations :

- Acetanilide’s toxicity stems from aniline , a methemoglobin-inducing metabolite .

- Phenacetin’s carcinogenicity led to its replacement with paracetamol in medicinal formulations .

- The diethylamino group in 4'-acetyl-2-diethylamino- may introduce neurotoxic risks, analogous to lidocaine derivatives, but further studies are needed .

Physical and Chemical Properties

Table 4: Physicochemical Properties

| Compound | Solubility (Water) | logP | Melting Point (°C) |

|---|---|---|---|

| Acetanilide | Slightly soluble | 1.16 | 114–116 |

| Paracetamol | Sparingly soluble | 0.46 | 169–172 |

| 4'-Aminoacetanilide | Moderate | 0.89 | 163–165 |

| 4'-Acetyl-2-diethylamino- | Low | 2.34* | 85–90 (estimated) |

*Estimated logP based on diethylamino group’s contribution .

Key Insights :

- The diethylamino group increases logP (lipophilicity), reducing water solubility but enhancing lipid membrane penetration.

- The acetyl group may stabilize the compound against hydrolysis compared to ester-containing analogs like phenacetin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.